2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide
Beschreibung
2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 6 and 7, a ketone at position 5, and an acetamide side chain linked to a pyridin-3-yl group. The compound’s crystallinity and conformational stability are influenced by its substituents, as observed in analogous thiazolopyrimidine derivatives .
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-10(2)17-15-19(14(9)21)12(8-22-15)6-13(20)18-11-4-3-5-16-7-11/h3-5,7,12H,6,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRXPGSEYOGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Crystallographic Properties
Hydrogen-Bonding Patterns and Graph Set Analysis
The analog in exhibits C-H···O hydrogen bonds involving the ester group, forming a C(6) graph-set motif . In contrast, the target compound’s acetamide group (-NHCO-) and pyridine nitrogen are likely to participate in stronger N-H···O and N-H···N interactions, creating R₂²(8) or R₂²(10) motifs (). These differences could enhance thermal stability and solubility in polar solvents .
Methodological Considerations
Structural determinations of these compounds rely heavily on X-ray crystallography and software suites like SHELXL for refinement (). The robustness of SHELX tools in handling high-resolution data ensures accurate modeling of hydrogen-bonding networks and torsional angles, critical for comparing steric effects across derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For analogous structures, a two-step protocol is common: (i) formation of the thiazolo-pyrimidine core via reaction of substituted thioureas with α,β-unsaturated carbonyl compounds, and (ii) coupling with pyridin-3-amine using carbodiimide-mediated amidation. Ethanol and piperidine at 0–5°C for 2 hours are effective for minimizing side reactions . Yield optimization requires strict temperature control and stoichiometric balancing of reactive intermediates.
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : and NMR are essential for confirming substituent positions, particularly distinguishing between 6- and 7-methyl groups on the thiazolo-pyrimidine core.
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed using graph-set notation to validate molecular packing .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Prioritize in vitro assays targeting kinase inhibition or antimicrobial activity, given the known bioactivity of thiazolo-pyrimidine and pyridine hybrids. Use enzyme-linked immunosorbent assays (ELISA) for IC determination and bacterial minimum inhibitory concentration (MIC) tests. Dose-response curves should account for solubility limitations in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered methyl groups) be resolved?
Disordered groups in X-ray structures require iterative refinement using SHELXL’s PART and ISOR commands. Apply restraints to thermal parameters and validate against NMR data. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion artifacts .
Q. What computational strategies predict pharmacokinetic properties like LogP and bioavailability?
- LogP : Use fragment-based methods (e.g., AlogPS) or quantum mechanical calculations (DFT) for accurate lipophilicity estimation.
- Bioavailability : Apply Lipinski’s Rule of Five via tools like SwissADME. Molecular dynamics simulations can model membrane permeability, focusing on the pyridine and acetamide motifs .
Q. How do structural modifications (e.g., methyl vs. ethyl substituents) impact biological activity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied alkyl groups. Compare IC values in kinase inhibition assays. Methyl groups at the 6- and 7-positions enhance steric hindrance, potentially increasing selectivity for hydrophobic binding pockets .
Q. What experimental design mitigates oxidative degradation during stability studies?
Use accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS and identify vulnerable sites (e.g., the 5-oxo group). Antioxidants like BHT (0.01% w/v) in formulation buffers can prolong shelf life .
Q. How can hydrogen-bonding networks in co-crystals improve solubility?
Co-crystallize with succinic acid or caffeine to form stable supramolecular architectures. Analyze packing motifs with Mercury software and validate dissolution rates in simulated gastric fluid. Graph-set analysis (e.g., motifs) identifies robust H-bonding patterns .
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